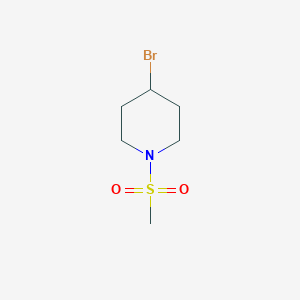

4-Bromo-1-methanesulfonylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-methylsulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO2S/c1-11(9,10)8-4-2-6(7)3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDJCNCSOTUFOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082872-21-6 | |

| Record name | 4-bromo-1-methanesulfonylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 4 Bromo 1 Methanesulfonylpiperidine

Precursor Synthesis and Functionalization Approaches

The initial stages of synthesizing 4-bromo-1-methanesulfonylpiperidine are centered on creating a piperidine (B6355638) scaffold that is amenable to the required functionalization steps. This often begins with commercially available piperidine derivatives or involves the construction of the piperidine ring from acyclic precursors.

4-Aminopiperidine derivatives are key precursors in the synthesis of 4-bromo-1-methanesulfonylpiperidine. The amino group at the 4-position can be a handle for various transformations or can be the precursor to the bromo substituent through reactions like the Sandmeyer reaction, although direct bromination of a protected piperidine ring is more common. The synthesis of substituted piperidines can be broadly categorized into the construction of the ring system or the functionalization of a pre-existing piperidine core. nih.govmdpi.com

Functionalization of an existing piperidine ring is a direct approach. For instance, various substituents can be introduced at different positions of the piperidine ring through C-H functionalization, which is a powerful tool for creating analogues. nih.gov The choice of protecting group on the piperidine nitrogen and the catalyst can control the site of functionalization (C2, C3, or C4). nih.gov

| Functionalization Approach | Description | Key Features |

| Ring Construction | Synthesis of the piperidine ring from acyclic precursors through methods like reductive amination or intramolecular cyclization. nih.govmdpi.com | Allows for the introduction of substituents at various positions during the ring-forming process. |

| C-H Functionalization | Direct introduction of functional groups onto the piperidine ring by activating C-H bonds. nih.gov | Site-selectivity can be controlled by the choice of catalyst and nitrogen protecting group. nih.gov |

| Functional Group Interconversion | Modification of existing functional groups on the piperidine ring, such as the conversion of a hydroxyl group to a leaving group for subsequent substitution. | A common strategy for introducing a variety of substituents. |

A crucial step in the synthesis is the introduction of the methanesulfonyl (mesyl) group onto the nitrogen atom of the piperidine ring. This is typically achieved through sulfonylation reactions.

The most common method for the methanesulfonylation of the piperidine nitrogen is the reaction of the corresponding piperidine precursor with methanesulfonyl chloride (MsCl). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic sulfur atom of the methanesulfonyl chloride.

The general reaction is as follows: Piperidine-NH + CH3SO2Cl + Base → Piperidine-NSO2CH3 + Base·HCl

This transformation is widely used in medicinal chemistry to introduce the methanesulfonamide (B31651) group, which can alter the physicochemical properties of a molecule.

The efficiency of the methanesulfonylation reaction is dependent on several factors, including the choice of solvent, base, and reaction temperature. Optimization of these conditions is critical to ensure high yields and purity of the desired N-sulfonylated product.

| Parameter | Common Choices | Purpose |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN) | To dissolve the reactants and facilitate the reaction. |

| Base | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Pyridine | To scavenge the HCl produced during the reaction. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

The selection of a suitable base is important to avoid unwanted side reactions. Tertiary amines like triethylamine are commonly used as they are non-nucleophilic and effectively neutralize the acid produced.

The final key transformation is the introduction of a bromine atom at the 4-position of the piperidine ring. Achieving regioselectivity is a significant challenge in the functionalization of saturated heterocyclic rings.

Various reagents and methods have been developed for the regioselective bromination of organic compounds. mdpi.comresearchgate.net For the bromination of a piperidine ring, the choice of the brominating agent is critical. N-Bromosuccinimide (NBS) is a commonly used reagent for allylic and benzylic brominations, and it can also be used for the bromination of activated C-H bonds. mdpi.comtcichemicals.com The reaction may be initiated by radical initiators or light.

In the context of synthesizing 4-bromo-1-methanesulfonylpiperidine, the bromination likely proceeds on a precursor such as 1-methanesulfonylpiperidine (B1361849) or a derivative with an activating group at the 4-position. If starting from 4-hydroxypiperidine (B117109), the hydroxyl group can be converted into a good leaving group, followed by nucleophilic substitution with a bromide source. Alternatively, direct bromination of the N-mesylpiperidine might be possible under specific conditions that favor substitution at the 4-position. The use of elemental bromine in the presence of a Lewis acid or under radical conditions are other potential methods. nih.gov

| Brominating Reagent | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light, in a non-polar solvent like CCl4. | Often used for selective bromination at activated positions. tcichemicals.com |

| Dibromoisocyanuric acid (DBI) | Can be more reactive than NBS and used in strong acid. tcichemicals.com | A powerful brominating agent. tcichemicals.com |

| Elemental Bromine (Br2) | Often used with a Lewis acid catalyst for electrophilic substitution or under free radical conditions. | A fundamental brominating agent. |

| Tetraalkylammonium tribromides | Can offer high regioselectivity in some cases, particularly for phenols. mdpi.com | A milder alternative to elemental bromine. mdpi.com |

The synthesis of 4-bromo-1-methanesulfonylpiperidine from a precursor like 4-amino-1-(methanesulfonyl)piperidine achemblock.com would likely involve a diazotization reaction followed by a Sandmeyer-type reaction with a bromide source, such as copper(I) bromide.

Regioselective Bromination at the Piperidine Ring

Stereochemical Control in Bromination Reactions

The synthesis of stereochemically pure 4-Bromo-1-methanesulfonylpiperidine hinges on the conversion of a chiral precursor, typically a 4-hydroxy-1-methanesulfonylpiperidine, where the stereochemistry of the final product is dictated by the mechanism of the substitution reaction. The primary methods for this transformation are the Appel and Mitsunobu reactions, both of which proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism ensures a predictable inversion of the stereocenter at the C4 position. wikipedia.orgorganic-chemistry.orgwikipedia.org

For instance, starting with cis-4-hydroxy-1-methanesulfonylpiperidine would yield trans-4-Bromo-1-methanesulfonylpiperidine, and conversely, the trans-hydroxy precursor would lead to the cis-bromo product. The choice between these established methods often depends on the desired reaction conditions, scale, and tolerance of other functional groups within the molecule.

The Appel reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrabromide (CBr₄), to convert the alcohol into an alkyl bromide. wikipedia.orgnrochemistry.com The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org The Mitsunobu reaction employs a phosphine (B1218219), typically PPh₃, and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with a bromide source. wikipedia.orgorganic-chemistry.org This reaction is renowned for its mild conditions and reliability in achieving stereochemical inversion. nih.gov

Table 1: Comparison of Stereoselective Bromination Methods

| Feature | Appel Reaction | Mitsunobu Reaction |

|---|---|---|

| Reagents | PPh₃, CBr₄ | PPh₃, DEAD/DIAD, Bromide Source (e.g., ZnBr₂) |

| Mechanism | SN2 | SN2 |

| Stereochemistry | Inversion | Inversion |

| Key Byproduct | Triphenylphosphine oxide | Triphenylphosphine oxide, Hydrazine dicarboxylate |

| Conditions | Mild; often performed at 0 °C to room temperature. | Mild; typically 0 °C to room temperature. |

| Advantages | High yields, readily available reagents. | Very mild conditions, broad substrate scope. nih.gov |

| Disadvantages | Use of toxic CBr₄, stoichiometric phosphine oxide waste. wikipedia.org | Stoichiometric byproducts can complicate purification. |

Isolation and Purification Methodologies

The successful isolation and purification of 4-Bromo-1-methanesulfonylpiperidine are crucial for obtaining a product of high purity, which is essential for subsequent applications. The methodologies employed are standard for non-polar to moderately polar, neutral organic compounds. Following the synthesis, a typical workup involves quenching the reaction, followed by liquid-liquid extraction to separate the desired product from inorganic salts and water-soluble byproducts. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate and concentrated under reduced pressure. nih.gov

Final purification is most commonly achieved through flash column chromatography on silica (B1680970) gel. nih.gov The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is optimized to achieve separation from unreacted starting materials and reaction byproducts like triphenylphosphine oxide. In cases where the product is a crystalline solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain material of very high purity.

Table 2: Summary of Isolation and Purification Techniques

| Step | Method | Purpose | Key Considerations |

|---|---|---|---|

| 1. Workup | Liquid-Liquid Extraction | Initial separation of the crude product from the aqueous phase and water-soluble impurities. | Choice of immiscible organic solvent (e.g., dichloromethane, ethyl acetate) is critical. Multiple extractions improve recovery. |

| 2. Drying | Treatment with Anhydrous Salt | Removal of residual water from the organic extract. | Common agents include Na₂SO₄, MgSO₄. The salt is removed by filtration. |

| 3. Primary Purification | Flash Column Chromatography | Separation of the target compound from byproducts and unreacted starting materials based on polarity. | Silica gel is the standard stationary phase. Eluent selection (e.g., hexane/ethyl acetate gradient) is key to effective separation. nih.gov |

| 4. Final Purification | Recrystallization | To obtain a highly pure, crystalline product. | Requires the product to be a solid at room temperature. Solvent selection is crucial for good recovery and purity. |

Convergent and Divergent Synthetic Pathways

The construction of the 4-Bromo-1-methanesulfonylpiperidine scaffold can be approached through either convergent or divergent strategies, each offering distinct advantages.

A divergent synthesis would commence from a common, readily available piperidine-based intermediate. This precursor would then undergo a series of reactions to introduce the required functional groups. For example, starting from 4-hydroxypiperidine, a divergent route would involve N-sulfonylation followed by bromination of the hydroxyl group. This approach is often practical for producing a library of analogs where the final functionalization step can be varied.

Sequential Functional Group Transformations

The most direct and widely applicable synthetic route to 4-Bromo-1-methanesulfonylpiperidine involves a sequence of well-established functional group transformations starting from a simple piperidine derivative. A common and logical pathway begins with 4-hydroxypiperidine.

N-Sulfonylation: The secondary amine of 4-hydroxypiperidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (Et₃N) or pyridine, in an appropriate solvent like dichloromethane (DCM). This step selectively forms the sulfonamide, yielding 4-hydroxy-1-methanesulfonylpiperidine.

Bromination: The resulting alcohol is then converted to the corresponding bromide. As discussed previously (Section 2.1.3.2), methods like the Appel or Mitsunobu reaction are ideal for this step, particularly when stereochemical control is required. wikipedia.orgwikipedia.org For example, treatment with triphenylphosphine and carbon tetrabromide provides the target compound, 4-Bromo-1-methanesulfonylpiperidine. commonorganicchemistry.com

This sequential approach is robust and relies on high-yielding, well-understood reactions, making it suitable for both small-scale and larger-scale preparations.

One-Pot Reaction Sequences

To enhance synthetic efficiency, several steps of a synthetic sequence can be combined into a single "one-pot" procedure, which avoids the isolation and purification of intermediates. mdpi.com While a specific one-pot synthesis for 4-Bromo-1-methanesulfonylpiperidine is not prominently described, analogous methodologies for other halogenated piperidines suggest its feasibility. nih.govmdpi.com

For instance, a tandem protocol could be envisioned starting from a halogenated amide precursor. A one-pot reaction integrating amide activation, reduction, and intramolecular nucleophilic substitution could construct the piperidine ring. nih.govmdpi.com Another possibility involves multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, thereby constructing the substituted piperidine core in one step. nih.govnih.gov A four-component reaction, for example, could potentially assemble a highly functionalized piperidone, which could then be further manipulated to yield the target bromo-sulfonamide. nih.gov

Chemo- and Regioselectivity Considerations in Multistep Syntheses

In any multistep synthesis, controlling chemo- and regioselectivity is paramount to avoid the formation of unwanted isomers and byproducts. For the synthesis of 4-Bromo-1-methanesulfonylpiperidine, the key considerations revolve around the bromination step.

Chemoselectivity: The primary challenge is to selectively replace the 4-hydroxyl group without affecting other parts of the molecule. The methanesulfonyl group is generally stable under the conditions of Appel or Mitsunobu reactions. The piperidine ring itself is also robust. Therefore, these methods offer high chemoselectivity for the desired OH-to-Br conversion.

Regioselectivity: This refers to the site at which a reaction occurs.

In substitution reactions: When starting from 4-hydroxy-1-methanesulfonylpiperidine, the regioselectivity is predetermined by the position of the hydroxyl group. The reaction will occur at the C4 position.

In direct bromination: If one were to attempt a direct bromination of 1-methanesulfonylpiperidine, regioselectivity would be a major issue. The electron-withdrawing nature of the methanesulfonyl group deactivates the adjacent α-protons (at C2 and C6) towards electrophilic attack. However, radical halogenation conditions could lead to a mixture of products, with potential bromination at the C3 and C4 positions. youtube.com The selectivity in such reactions is often poor, making the functional group interconversion from the 4-hydroxy precursor a much more reliable and regioselective strategy.

Advanced Synthetic Techniques

Beyond classical methods, advanced synthetic techniques offer novel and potentially more efficient entries into the 4-Bromo-1-methanesulfonylpiperidine scaffold.

Aza-Prins Cyclization: As mentioned under convergent synthesis, the aza-Prins cyclization is a powerful tool for constructing piperidine rings. nih.gov The reaction between an N-sulfonyl homoallylamine and an aldehyde, catalyzed by a Lewis acid, can generate 4-halopiperidines with high diastereoselectivity. researchgate.net By using a bromo-containing Lewis acid or halide source, this method could directly assemble the 4-bromo-substituted piperidine core.

Catalytic C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. researchgate.net While specific application to 4-Bromo-1-methanesulfonylpiperidine is not documented, this strategy represents a highly atom-economical future approach. A hypothetical route could involve a palladium- or rhodium-catalyzed C(sp³)–H bromination directed by the sulfonamide group to achieve regioselective functionalization at the C4 position. Such methods, however, often require extensive development to control selectivity.

Transition Metal-Catalyzed Coupling Reactions for Derivative Formation

Transition metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the derivatization of halo-substituted scaffolds like 4-Bromo-1-methanesulfonylpiperidine. A variety of coupling reactions can be employed to introduce aryl, heteroaryl, alkynyl, and amino moieties at the 4-position of the piperidine ring.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide. In the context of 4-Bromo-1-methanesulfonylpiperidine, this reaction enables the synthesis of 4-aryl- and 4-heteroaryl-1-methanesulfonylpiperidines. The general reaction scheme involves the use of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of these components is crucial for achieving high yields and can be tailored to the specific substrates being coupled. google.commdpi.comresearchgate.net

| Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 80 | Good |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | High |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DME | 90 | Moderate |

Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, the Buchwald-Hartwig amination is an indispensable tool. wikipedia.orgwikipedia.orgacsgcipr.orglibretexts.org This palladium-catalyzed reaction allows for the coupling of 4-Bromo-1-methanesulfonylpiperidine with a wide range of primary and secondary amines, anilines, and heterocycles to furnish the corresponding 4-amino-1-methanesulfonylpiperidine derivatives. The selection of the appropriate palladium precursor and sterically demanding phosphine ligand is critical to the success of these transformations, preventing side reactions such as β-hydride elimination. researchgate.net

| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | High |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 100 | Good |

| Indole | PdCl₂(dppf) | - | Cs₂CO₃ | THF | 90 | Moderate |

Sonogashira Coupling: The Sonogashira coupling provides a direct route to 4-alkynyl-1-methanesulfonylpiperidines by reacting 4-Bromo-1-methanesulfonylpiperidine with a terminal alkyne. youtube.comorganic-chemistry.orgyoutube.com This reaction is typically co-catalyzed by palladium and copper salts in the presence of an amine base. The resulting alkynylpiperidines are versatile intermediates for further transformations.

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 60 | Good |

| Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | RT | High |

| Propargyl alcohol | PdCl₂(dppf) | CuI | DIPA | THF | 50 | Moderate |

Heck Coupling: The Heck reaction offers a method for the vinylation of 4-Bromo-1-methanesulfonylpiperidine, reacting it with an alkene in the presence of a palladium catalyst and a base. nih.govwikipedia.orgfrontiersin.org This reaction leads to the formation of 4-alkenyl-1-methanesulfonylpiperidines, which can be valuable intermediates in drug discovery programs. The stereoselectivity of the Heck reaction is a key consideration, often favoring the formation of the trans isomer.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. wikipedia.orgorganic-chemistry.orgresearchgate.net This methodology can be applied to the synthesis of 4-alkyl-, 4-aryl-, and 4-vinyl-1-methanesulfonylpiperidines. Organozinc reagents are known for their high reactivity and functional group tolerance.

Palladium-Catalyzed Cyanation: The introduction of a nitrile group at the 4-position of the piperidine ring can be achieved through palladium-catalyzed cyanation. nih.govresearchgate.netrsc.orgnih.govrsc.org This transformation typically employs a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. The resulting 4-cyano-1-methanesulfonylpiperidine is a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions.

Organocatalytic Approaches

While transition metal catalysis dominates the landscape of cross-coupling reactions, organocatalysis has emerged as a powerful and complementary strategy, offering metal-free alternatives for bond formation. The application of organocatalysis to the derivatization of 4-Bromo-1-methanesulfonylpiperidine is a developing area, with potential for novel reactivity and selectivity.

One plausible organocatalytic approach involves the activation of nucleophiles for substitution reactions on the piperidine ring. For instance, chiral amines or thioureas could be employed to catalyze the enantioselective addition of soft nucleophiles to the C4 position, potentially through an S_N2-type displacement of the bromide. This would be particularly valuable for the synthesis of chiral 4-substituted piperidines.

Another potential avenue lies in the use of N-heterocyclic carbenes (NHCs) as organocatalysts. NHCs have been shown to mediate a variety of transformations, and their application in the functionalization of saturated heterocycles is an active area of research. For example, an NHC could potentially activate 4-Bromo-1-methanesulfonylpiperidine towards reaction with various electrophiles or nucleophiles.

While specific examples of organocatalytic derivatization of 4-Bromo-1-methanesulfonylpiperidine are not yet widely reported in the literature, the principles of organocatalysis suggest that this is a fertile ground for future research and development of novel synthetic methodologies.

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, has gained significant traction in both academic and industrial settings due to its numerous advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. rsc.org The synthesis and derivatization of 4-Bromo-1-methanesulfonylpiperidine and related compounds are well-suited for flow chemistry applications.

The synthesis of substituted piperidines has been successfully demonstrated in flow reactors. For example, multi-step sequences involving the formation of the piperidine ring followed by its functionalization can be telescoped into a continuous process, minimizing manual handling and purification steps. wikipedia.org The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline the synthesis and facilitate product purification.

In the context of derivatizing 4-Bromo-1-methanesulfonylpiperidine, a flow setup could be envisioned where the starting material is continuously mixed with a stream of the coupling partner and the catalyst solution. The reaction mixture would then pass through a heated reactor coil to ensure complete conversion before the product stream is collected. This approach would be particularly advantageous for optimizing reaction conditions, as parameters such as temperature, residence time, and stoichiometry can be rapidly screened.

Furthermore, the inherent safety features of microreactors make flow chemistry an attractive option for performing reactions that are hazardous or difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The small reactor volumes minimize the potential for thermal runaways and allow for the safe handling of toxic or pyrophoric reagents.

| Reaction Type | Substrates | Catalyst/Reagent | Flow System | Residence Time | Throughput |

| N-alkylation | Piperidine, Alkyl halide | K₂CO₃ | Packed-bed reactor | 10 min | High |

| Reductive Amination | 4-Piperidone, Amine | H₂, Pd/C | H-Cube® | 5 min | Moderate |

| Suzuki Coupling | 4-Bromopyridine, Boronic acid | Pd catalyst | Microreactor | 15 min | High |

The application of flow chemistry to the synthesis and derivatization of 4-Bromo-1-methanesulfonylpiperidine holds significant promise for the development of more efficient, safer, and scalable manufacturing processes for this important class of compounds.

Reactivity and Reaction Mechanisms of 4 Bromo 1 Methanesulfonylpiperidine

Elimination Reactions

Elimination reactions of 4-Bromo-1-methanesulfonylpiperidine, induced by a base, lead to the formation of 1-methanesulfonyl-1,2,3,4-tetrahydropyridine or 1-methanesulfonyl-1,2,5,6-tetrahydropyridine. The mechanism of this transformation can proceed through either a concerted (E2) or a stepwise (E1) pathway.

E1 and E2 Mechanistic Considerations

The competition between E1 and E2 elimination pathways is governed by several factors, including the strength of the base, the nature of the solvent, and the substrate itself. lumenlearning.comlibretexts.org

E2 Mechanism: A bimolecular elimination (E2) is favored by the use of a strong, non-bulky base. In this concerted mechanism, the base abstracts a proton from a carbon adjacent to the C-Br bond, and the C-Br bond cleaves simultaneously to form a double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. For 4-Bromo-1-methanesulfonylpiperidine, a secondary alkyl halide, the E2 pathway is a highly probable mechanism in the presence of strong bases like alkoxides (e.g., sodium ethoxide). The reaction requires an anti-periplanar orientation of a β-hydrogen and the bromine atom.

E1 Mechanism: A unimolecular elimination (E1) proceeds through a two-step mechanism. The first and rate-determining step is the spontaneous departure of the leaving group (bromide) to form a carbocation intermediate at the C-4 position. This is followed by a rapid deprotonation of an adjacent carbon by a weak base (often the solvent) to form the alkene. E1 reactions are favored by polar, protic solvents that can stabilize the carbocation intermediate and by the use of weak bases. lumenlearning.commasterorganicchemistry.com For 4-Bromo-1-methanesulfonylpiperidine, the formation of a secondary carbocation is possible, making the E1 pathway plausible under appropriate conditions (e.g., heating in a polar protic solvent with a weak base).

The choice of reaction conditions is therefore critical in directing the elimination towards a specific mechanism.

| Factor | Favors E1 Mechanism | Favors E2 Mechanism |

| Base | Weak base (e.g., H₂O, ROH) | Strong base (e.g., RO⁻, OH⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Wide range, can be polar aprotic |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Kinetics | First order: rate = k[Substrate] | Second order: rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted) |

This table presents general principles governing E1 and E2 reactions.

Regioselectivity in Olefin Formation

The elimination of HBr from 4-Bromo-1-methanesulfonylpiperidine can potentially lead to two isomeric tetrahydropyridine (B1245486) products: 1-methanesulfonyl-1,2,3,4-tetrahydropyridine and 1-methanesulfonyl-1,2,5,6-tetrahydropyridine. The regiochemical outcome is influenced by the nature of the base used.

Zaitsev's Rule: With a small, strong base (e.g., sodium ethoxide), the reaction is expected to follow Zaitsev's rule, leading to the formation of the more substituted, and thus thermodynamically more stable, alkene. In this case, abstraction of a proton from either the C-3 or C-5 position would lead to the same product, 1-methanesulfonyl-1,2,3,4-tetrahydropyridine.

Organometallic Reactions

The carbon-bromine bond in 4-Bromo-1-methanesulfonylpiperidine is susceptible to reaction with various organometallic reagents, enabling the formation of new carbon-carbon bonds. These reactions are valuable for the synthesis of more complex piperidine (B6355638) derivatives.

One of the most common applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.org In a typical Suzuki reaction, the 4-bromo-1-methanesulfonylpiperidine would be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position of the piperidine ring. The N-methanesulfonyl group is generally stable under these conditions and can be retained in the final product or removed at a later stage if desired.

The general scheme for a Suzuki coupling involving 4-Bromo-1-methanesulfonylpiperidine is as follows:

4-Bromo-1-methanesulfonylpiperidine + R-B(OH)₂ --(Pd catalyst, Base)--> 4-R-1-methanesulfonylpiperidine

This type of reaction significantly enhances the synthetic utility of 4-Bromo-1-methanesulfonylpiperidine as a building block in medicinal and materials chemistry. The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and scope.

Grignard Reagent Formation and Subsequent Transformations

The formation of a Grignard reagent from 4-bromo-1-methanesulfonylpiperidine involves the insertion of magnesium metal into the C-Br bond. This reaction converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanionic center. libretexts.orgpressbooks.pub The process must be conducted under strictly anhydrous conditions, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as any protic solvent (e.g., water, alcohols) will quench the Grignard reagent by protonating the carbanion to form the corresponding alkane (1-methanesulfonylpiperidine). youtube.comrsc.org

The mechanism of Grignard reagent formation is complex and thought to involve radical intermediates on the surface of the magnesium metal. researchgate.net For 4-bromo-1-methanesulfonylpiperidine, the reaction yields 1-methanesulfonylpiperidin-4-ylmagnesium bromide.

Reaction: C₆H₁₁BrN(SO₂)CH₃ + Mg → (C₆H₁₀N(SO₂)CH₃)MgBr

This organometallic intermediate is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles. The N-methanesulfonyl group is generally stable under these conditions. Subsequent transformations of the formed Grignard reagent are diverse, leading to a range of substituted piperidine derivatives. wikipedia.org

Table 1: Potential Transformations of (1-Methanesulfonylpiperidin-4-yl)magnesium bromide This table presents potential reactions based on the known reactivity of Grignard reagents.

| Electrophile | Reagent Class | Product after Aqueous Workup | Product Class |

|---|---|---|---|

| Formaldehyde (CH₂O) | Aldehyde | (1-Methanesulfonylpiperidin-4-yl)methanol | Primary Alcohol |

| Other Aldehydes (R'CHO) | Aldehyde | 1-(1-Methanesulfonylpiperidin-4-yl)alkan-1-ol | Secondary Alcohol |

| Ketones (R'COR'') | Ketone | 2-(1-Methanesulfonylpiperidin-4-yl)alkan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | Acid Anhydride | 1-Methanesulfonylpiperidine-4-carboxylic acid | Carboxylic Acid |

| Epoxides | Ether | 2-(1-Methanesulfonylpiperidin-4-yl)ethanol | Primary Alcohol |

| Esters (R'COOR'') | Ester | 2-(1-Methanesulfonylpiperidin-4-yl)propan-2-ol (from 2 eq. Grignard) | Tertiary Alcohol |

| Nitriles (R'CN) | Nitrile | (1-Methanesulfonylpiperidin-4-yl)(R')ketone | Ketone |

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. researchgate.net For 4-bromo-1-methanesulfonylpiperidine, a secondary alkyl bromide, this reaction provides a powerful method for C(sp³)–C(sp²) or C(sp³)–C(sp³) bond formation, coupling the piperidine ring to aryl, heteroaryl, or vinyl groups.

The general catalytic cycle involves three main steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org A base is required to activate the organoboron compound for the transmetalation step. nih.gov

The success of Suzuki coupling with alkyl bromides, particularly less reactive secondary ones, is highly dependent on the choice of the palladium catalyst and its associated ligands. cdnsciencepub.com

Catalysts: Palladium complexes such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common precursors for the active Pd(0) catalyst. nih.govlibretexts.org N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly active catalysts for these transformations. wikipedia.org

Ligand Effects: The ligands stabilize the palladium center and modulate its reactivity. For coupling with alkyl halides, bulky and electron-rich phosphine (B1218219) ligands are generally most effective. cdnsciencepub.com These properties facilitate the oxidative addition step, which is often rate-limiting, and promote the final reductive elimination. cdnsciencepub.com Ligands like tricyclohexylphosphine (B42057) (PCy₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and dialkylbiaryl phosphines (e.g., SPhos, XPhos) have proven effective for coupling unactivated alkyl bromides. nih.govcdnsciencepub.com The use of specific bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), can also lead to high yields. nih.gov

Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Alkyl Bromides This table summarizes catalyst systems reported in the literature as effective for Suzuki coupling involving substrates similar to secondary alkyl bromides.

| Palladium Source | Ligand | Ligand Type | Substrate Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Monodentate Phosphine | Alkyl Triflates/Halides | nih.gov |

| Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | Monodentate Phosphine | Alkyl Bromides | nih.gov |

| Pd(OAc)₂ | SPhos | Dialkylbiaryl Phosphine | Aryl/Alkyl Chlorides & Bromides | cdnsciencepub.com |

| PdCl₂(dppf) | dppf | Bidentate Phosphine | Bromoindazoles | nih.gov |

| Pd(0) | cataCXium® PtB | Monodentate Phosphine | Aryl Chlorides with N-centers |

The reaction conditions for the Suzuki coupling of 4-bromo-1-methanesulfonylpiperidine must be carefully optimized to achieve good yields and minimize side reactions.

Bases: A variety of bases can be used, with inorganic bases being the most common. Potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. libretexts.orgnih.gov The choice of base can influence the reaction rate and yield.

Solvents: The reaction is typically performed in aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with the addition of water to facilitate the dissolution of the inorganic base. wikipedia.orglibretexts.org

Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system used. nih.gov Highly active catalyst systems may allow for lower reaction temperatures.

Scope: The scope of the reaction with respect to the boronic acid partner is broad. Arylboronic acids, heteroarylboronic acids, and vinylboronic acids (or their corresponding boronate esters) can all be coupled effectively. researchgate.net Electron-rich and electron-poor aromatic systems are generally well-tolerated, although electron-deficient boronic acids can sometimes lead to lower yields due to a slower transmetalation step. libretexts.org

Redox Chemistry

The redox chemistry of 4-bromo-1-methanesulfonylpiperidine involves either the oxidation of the molecule, likely at the carbon bearing the bromine, or the reduction of the C-Br bond or the sulfonyl group.

Oxidation Pathways

The oxidation of 4-bromo-1-methanesulfonylpiperidine can be directed at the C-Br bond. A notable method is the Kornblum oxidation, which converts primary and secondary alkyl halides into aldehydes and ketones, respectively.

In this reaction, the alkyl bromide is treated with dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant. The reaction proceeds via an SN2 displacement of the bromide by the oxygen atom of DMSO, forming an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (B128534), this intermediate undergoes elimination to yield the corresponding ketone, 1-methanesulfonylpiperidin-4-one, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) bromide.

Reaction: C₆H₁₁BrN(SO₂)CH₃ + DMSO/Et₃N → C₆H₁₀O(N(SO₂)CH₃) + (CH₃)₂S + Et₃NHBr

The N-methanesulfonyl group is robust and generally resistant to oxidation under these conditions. Direct oxidation of the piperidine ring's C-H bonds or the nitrogen atom is less common under these specific conditions, as the C-Br bond provides a more facile reaction pathway.

Reduction Strategies

Reduction of 4-bromo-1-methanesulfonylpiperidine can be achieved through two primary pathways: reductive dehalogenation of the C-Br bond or reductive cleavage of the N-S bond.

Reduction of the Carbon-Bromine Bond: The C-Br bond can be reduced to a C-H bond, effectively removing the halogen. This transformation yields 1-methanesulfonylpiperidine (B1361849).

Catalytic Hydrogenation: This is a common method where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum. libretexts.org The reaction involves the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis.

Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing alkyl halides to alkanes. libretexts.org

Reduction of the N-Sulfonyl Group: The N-methanesulfonyl group can be removed via reductive desulfonylation. This process cleaves the nitrogen-sulfur bond, yielding 4-bromopiperidine (B2556637) after workup. This reaction typically requires strong reducing agents, such as sodium amalgam or samarium(II) iodide, and is less common than C-Br reduction. nih.gov

Table 3: Summary of Reduction Strategies for 4-Bromo-1-methanesulfonylpiperidine This table outlines potential reduction reactions and the resulting products.

| Reaction Type | Reagents | Bond Cleaved | Product |

|---|---|---|---|

| Reductive Dehalogenation | H₂, Pd/C | C—Br | 1-Methanesulfonylpiperidine |

| Reductive Dehalogenation | LiAlH₄ | C—Br | 1-Methanesulfonylpiperidine |

| Reductive Desulfonylation | Na/Hg or SmI₂ | N—S | 4-Bromopiperidine |

Applications in Organic Synthesis As a Building Block

Construction of Complex Heterocyclic Systems

The piperidine (B6355638) motif is a prevalent core in numerous biologically active compounds. The ability to functionalize this ring system is crucial for the development of new therapeutic agents. 4-Bromo-1-methanesulfonylpiperidine serves as a key starting material for the synthesis of various fused and substituted heterocyclic systems.

Incorporation into Fused Ring Systems

While specific examples directly utilizing 4-Bromo-1-methanesulfonylpiperidine in the synthesis of fused ring systems are not extensively documented in publicly available literature, the general reactivity of 4-halopiperidines suggests its potential in this area. Nucleophilic substitution reactions with bifunctional nucleophiles can lead to the formation of fused heterocyclic structures. For instance, reaction with a molecule containing both an amine and a thiol could, in a stepwise or concerted manner, lead to the formation of a piperidino-fused thiazine (B8601807) ring system. The methanesulfonyl group provides a stable, non-reactive handle that can influence the physicochemical properties of the final molecule.

Spirocyclic Compound Synthesis

Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and pharmacokinetic properties. 4-Bromo-1-methanesulfonylpiperidine is an ideal precursor for the synthesis of spirocyclic compounds. The bromine atom can be displaced by an intramolecular or intermolecular nucleophile that is part of another ring system.

For example, the reaction of 4-Bromo-1-methanesulfonylpiperidine with a cyclic ketone enolate could proceed via a nucleophilic substitution to form a new carbon-carbon bond, leading to a spirocyclic ketone. The resulting spiro-piperidine can then be further elaborated.

| Reactant 1 | Reactant 2 | Product Type | Potential Application |

| 4-Bromo-1-methanesulfonylpiperidine | Cyclic Ketone Enolate | Spirocyclic Ketone | Medicinal Chemistry Scaffold |

| 4-Bromo-1-methanesulfonylpiperidine | Heterocyclic Thiol | Spiro-thiapiperidinium salt | Intermediate for further synthesis |

Role in Modular Synthesis

Modular synthesis allows for the rapid generation of a library of related compounds by combining different building blocks. The well-defined reactivity of 4-Bromo-1-methanesulfonylpiperidine makes it an excellent component for such synthetic strategies.

Precursor for Advanced Intermediates

The bromine atom of 4-Bromo-1-methanesulfonylpiperidine can be readily converted into other functional groups, transforming it into a more advanced intermediate. For example, a Grignard reagent can be formed, which can then react with a variety of electrophiles. Alternatively, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to introduce aryl, heteroaryl, or amino substituents at the 4-position of the piperidine ring. These transformations provide access to a wide range of substituted piperidine derivatives that are valuable in drug discovery programs.

Scaffolds for Diversity-Oriented Synthesis

In diversity-oriented synthesis (DOS), the goal is to create a collection of structurally diverse molecules to screen for biological activity. The piperidine core of 4-Bromo-1-methanesulfonylpiperidine can serve as a central scaffold. By systematically varying the nucleophile that displaces the bromine and potentially modifying the methanesulfonyl group, a library of compounds with diverse functionalities and spatial arrangements can be generated.

| Reaction Type | Reagent | Resulting Functionality |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Substituted Piperidines |

| Suzuki Coupling | Boronic Acids/Esters | 4-Aryl/Heteroarylpiperidines |

| Buchwald-Hartwig Amination | Amines | 4-Aminopiperidines |

| Grignard Formation | Magnesium | 4-Piperidinylmagnesium Bromide |

Stereoselective Synthetic Applications

The introduction of stereocenters in a controlled manner is a critical aspect of modern drug design. While the parent molecule, 4-Bromo-1-methanesulfonylpiperidine, is achiral, its reactions can be controlled to produce chiral products. If the nucleophile is chiral, diastereoselective reactions can occur. Furthermore, the development of catalytic enantioselective methods for the substitution of the bromine atom would be a significant advancement, providing access to enantiomerically enriched piperidine derivatives. Research in this area is ongoing and holds promise for the synthesis of complex, stereochemically defined molecules.

Development of Novel Synthetic Methodologies

The unique reactivity profile of 4-Bromo-1-methanesulfonylpiperidine also positions it as a valuable substrate for the development of new synthetic methods.

The interplay between the bromine atom and the methanesulfonyl group could give rise to novel reaction pathways. For instance, the generation of a radical at the C4 position, followed by an intramolecular cyclization onto a suitably positioned tether, could provide access to novel bicyclic systems. The methanesulfonyl group could influence the stability and reactivity of the radical intermediate.

Furthermore, the bromine atom can be converted into other functional groups, such as an organometallic species via lithium-halogen exchange or Grignard formation. The subsequent reactions of these intermediates could be explored to develop new carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound is an ideal candidate for exploring new catalytic reactions. The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. The development of new catalyst systems that are effective for the coupling of this specific substrate could be a fruitful area of research. For example, exploring the use of nickel catalysts for four-component reactions could lead to the synthesis of highly substituted piperidine derivatives in a single step. nih.gov

The methanesulfonyl group, while often considered a protecting group, can also participate in or influence catalytic cycles. For example, its electron-withdrawing nature could be exploited to facilitate reductive elimination from a metal center in a catalytic cycle.

Table 3: Potential Catalytic Applications

| Reaction Type | Description | Potential Outcome |

| Cross-Coupling | Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling at the C4 position. | Introduction of a wide range of aryl, vinyl, alkynyl, or amino substituents. |

| Carbonylation | Palladium-catalyzed insertion of carbon monoxide to form a C4-carbonyl derivative. | Access to piperidine-4-carboxylic acid derivatives. |

| C-H Activation | Transition metal-catalyzed functionalization of C-H bonds on the piperidine ring. | Direct and efficient introduction of new functional groups without pre-functionalization. |

While direct, documented applications of 4-Bromo-1-methanesulfonylpiperidine in the specific contexts of chiral auxiliary approaches and asymmetric transformations are sparse in the current literature, a detailed analysis of its structure and the reactivity of its constituent functional groups reveals a significant potential for its use in these areas. The compound's rigid framework, the stereodirecting potential of the methanesulfonyl group, and the versatile bromine handle make it a promising platform for the development of new stereoselective methods and the synthesis of complex, high-value molecules. Further experimental exploration is warranted to unlock the full synthetic potential of this intriguing building block.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environments of atomic nuclei. For 4-Bromo-1-methanesulfonylpiperidine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of its molecular framework.

¹H NMR Techniques for Proton Environment Analysis

The ¹H NMR spectrum of 4-Bromo-1-methanesulfonylpiperidine would be expected to show distinct signals for the protons on the piperidine (B6355638) ring and the methyl group of the methanesulfonyl moiety. The chemical shifts (δ) are influenced by the electronegativity of the neighboring atoms (nitrogen, sulfur, oxygen, and bromine).

The protons on the piperidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The proton at the C4 position, bonded to the same carbon as the bromine atom, would likely appear as a multiplet at a downfield-shifted position due to the deshielding effect of the bromine. The protons on the carbons adjacent to the nitrogen (C2 and C6) would also be shifted downfield due to the influence of the electron-withdrawing sulfonyl group. The protons at C3 and C5 would reside in a more intermediate region of the spectrum. The methyl protons of the methanesulfonyl group would appear as a sharp singlet, typically in the range of 2.5-3.0 ppm.

A detailed analysis of the coupling constants (J-values) would be crucial in confirming the axial or equatorial positions of the protons on the piperidine ring, thus defining its conformational state.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2, H-6 (axial) | 3.5 - 3.8 | m | - |

| H-2, H-6 (equatorial) | 2.8 - 3.1 | m | - |

| H-3, H-5 (axial) | 2.0 - 2.3 | m | - |

| H-3, H-5 (equatorial) | 1.8 - 2.1 | m | - |

| H-4 | 4.0 - 4.3 | m | - |

| -SO₂CH₃ | 2.7 - 2.9 | s | - |

¹³C NMR Spectroscopy for Carbon Backbone Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 4-Bromo-1-methanesulfonylpiperidine, five distinct carbon signals are expected: four for the piperidine ring and one for the methyl group.

The carbon atom bonded to the bromine (C4) would be significantly shifted to a higher chemical shift (lower field) due to the halogen's electronegativity. The carbons adjacent to the nitrogen (C2 and C6) would also be deshielded. The carbon of the methyl group (-SO₂CH₃) would appear at a characteristic chemical shift.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2, C-6 | 45 - 50 |

| C-3, C-5 | 30 - 35 |

| C-4 | 48 - 53 |

| -SO₂CH₃ | 35 - 40 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). wikipedia.org For instance, COSY would show cross-peaks between the proton at C4 and the protons at C3 and C5, and between the protons at C2/C6 and C3/C5, confirming the piperidine ring structure. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It would allow for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal assigned to H4 would show a cross-peak with the carbon signal of C4.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 4-Bromo-1-methanesulfonylpiperidine with high accuracy. This allows for the unambiguous determination of its elemental formula (C₆H₁₂BrNO₂S). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with an intensity ratio of approximately 1:1, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. researchgate.netmsu.edu

Fragmentation Pattern Analysis for Structural Information

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner, providing valuable structural information. Key fragmentation pathways for 4-Bromo-1-methanesulfonylpiperidine would likely include:

Loss of a bromine radical (•Br): This would result in a significant peak at [M-79]⁺ or [M-81]⁺.

Cleavage of the methanesulfonyl group: Loss of the methyl radical (•CH₃) from the sulfonyl group or the entire methanesulfonyl radical (•SO₂CH₃) would lead to characteristic fragment ions.

Ring fragmentation: The piperidine ring could undergo various cleavage patterns, leading to smaller fragment ions.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecule, confirming the identity and position of the substituents.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. bldpharm.com These vibrations are quantized and correspond to the stretching and bending of specific bonds and functional groups within the molecule, offering a unique "fingerprint" for identification.

The IR and Raman spectra of 4-Bromo-1-methanesulfonylpiperidine are expected to exhibit characteristic absorption and scattering bands corresponding to its key functional groups.

C-Br Bond: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the infrared spectrum, generally between 500 and 600 cm⁻¹. Due to the relatively heavy mass of the bromine atom, this vibration is often weak in intensity. In the Raman spectrum, the C-Br stretch can sometimes provide a more distinct signal.

S=O Bonds (Sulfonyl Group): The methanesulfonyl group (-SO₂-) is a strong absorber in the infrared spectrum. It is characterized by two distinct and intense stretching vibrations: the asymmetric stretch (νas(SO₂)) and the symmetric stretch (νs(SO₂)). For similar sulfonyl compounds, these bands are typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. These vibrations are also Raman active. nih.gov

N-C Bonds (Piperidine Ring and Sulfonamide): The stretching vibrations of the nitrogen-carbon bonds within the piperidine ring and the N-SO₂ bond of the sulfonamide are expected in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-N stretching vibrations of the tertiary amine within the piperidine ring typically appear in the 1250-1020 cm⁻¹ range. The S-N stretch of the sulfonamide is generally found between 900 and 700 cm⁻¹.

A summary of the expected characteristic vibrational frequencies for 4-Bromo-1-methanesulfonylpiperidine is presented in Table 1.

| Functional Group | Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Bromoalkane | C-Br | Stretching | 500 - 600 |

| Sulfonyl | S=O | Asymmetric Stretching | 1350 - 1300 |

| Sulfonyl | S=O | Symmetric Stretching | 1160 - 1120 |

| Tertiary Amine | C-N | Stretching | 1250 - 1020 |

| Sulfonamide | S-N | Stretching | 900 - 700 |

A complete vibrational mode analysis for 4-Bromo-1-methanesulfonylpiperidine would involve the assignment of all 3N-6 fundamental vibrations (where N is the number of atoms). This is a complex task that is typically aided by computational methods, such as Density Functional Theory (DFT) calculations. Such calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra, allowing for a more detailed interpretation of the experimental data.

In addition to the primary stretching vibrations, the spectra would also contain a multitude of bending (deformation) vibrations. These include C-H bending modes of the piperidine ring's methylene (B1212753) groups (typically around 1450 cm⁻¹) and the methyl group of the methanesulfonyl moiety, as well as various ring deformation modes. The combination of these vibrations in the fingerprint region (roughly 1500 to 400 cm⁻¹) would be unique to the specific structure and conformation of 4-Bromo-1-methanesulfonylpiperidine.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. biosynth.com This technique would provide unequivocal information about the bond lengths, bond angles, and conformational preferences of 4-Bromo-1-methanesulfonylpiperidine, as well as how the molecules arrange themselves in the solid state.

Should a suitable single crystal of 4-Bromo-1-methanesulfonylpiperidine be grown, single-crystal X-ray diffraction analysis would reveal its detailed molecular geometry. growingscience.com The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The analysis would determine the orientation of the bromo and methanesulfonyl substituents, specifically whether the bromine atom at the C4 position is in an axial or equatorial position. Generally, bulky substituents on a cyclohexane (B81311) or piperidine ring prefer the more sterically favorable equatorial position.

The methanesulfonyl group attached to the nitrogen atom would also have a defined geometry, with the S-N and S-C bond lengths and the O-S-O bond angle being precisely determined. For instance, in the crystal structure of a related compound, 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, the O-S-O bond angle was reported to be 117.11(3)°.

As 4-Bromo-1-methanesulfonylpiperidine is an achiral molecule, the determination of its absolute configuration is not applicable.

The study of the crystal packing reveals how individual molecules of 4-Bromo-1-methanesulfonylpiperidine interact with each other in the solid state. These interactions govern the physical properties of the crystal, such as its melting point and solubility. While covalent bonds hold the atoms of a single molecule together, weaker intermolecular forces dictate the crystal lattice.

In the case of 4-Bromo-1-methanesulfonylpiperidine, several types of intermolecular interactions would be anticipated:

Dipole-Dipole Interactions: The polar S=O and C-Br bonds would lead to significant dipole moments in the molecule, resulting in dipole-dipole interactions that help to organize the molecules in the crystal lattice.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that would be present between all molecules.

Halogen Bonding: The bromine atom could potentially act as a halogen bond donor, interacting with the electronegative oxygen atoms of the sulfonyl group of a neighboring molecule. In the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br···O interactions were observed.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the C-H groups of the piperidine ring and the oxygen atoms of the sulfonyl group are also likely to play a role in the crystal packing, a common feature in the structures of sulfonamides.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent compound, 4-Bromo-1-methanesulfonylpiperidine, is achiral and therefore does not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for example, by introducing a chiral center elsewhere in the molecule or by resolving a chiral conformer, then chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would become relevant. These methods measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, and can provide information about the absolute configuration and conformational properties of chiral molecules in solution.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral substance. nih.gov This technique is particularly sensitive to the spatial arrangement of atoms around a chromophore, the part of a molecule that absorbs light. In the case of 4-Bromo-1-methanesulfonylpiperidine, the bromine atom and the methanesulfonyl group can influence the electronic transitions of the piperidine ring system, making ECD a valuable tool for determining its absolute configuration.

Theoretical Application to 4-Bromo-1-methanesulfonylpiperidine:

For 4-Bromo-1-methanesulfonylpiperidine to be ECD active, it must be chiral. The substitution at the 4-position of the piperidine ring does not inherently create a chiral center. However, if the molecule adopts a stable, non-superimposable mirror-image conformation, or if it is synthesized from a chiral precursor leading to a specific enantiomer, it would exhibit an ECD spectrum.

The ECD spectrum is typically presented as a plot of the difference in molar extinction coefficient (Δε) against wavelength. The sign and intensity of the Cotton effects—the characteristic peaks in an ECD spectrum—are directly related to the stereochemistry of the molecule. libretexts.org For instance, a positive Cotton effect at a specific wavelength for one enantiomer will be mirrored by a negative Cotton effect for its mirror image.

Hypothetical ECD Data for a Chiral Conformer of 4-Bromo-1-methanesulfonylpiperidine:

| Wavelength (nm) | Δ ε (M⁻¹cm⁻¹) | Cotton Effect | Associated Transition (Hypothetical) |

| ~210 | +2.5 | Positive | n → σ* (C-Br) |

| ~195 | -1.8 | Negative | n → σ* (S=O) |

This table is illustrative and represents a hypothetical ECD spectrum for one enantiomer of a chiral form of 4-Bromo-1-methanesulfonylpiperidine. The actual spectrum could differ based on the true conformation and electronic transitions.

The determination of the absolute configuration would involve comparing the experimentally obtained ECD spectrum with spectra predicted from quantum chemical calculations for the different possible stereoisomers.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and ECD are closely related phenomena, collectively known as the Cotton effect. libretexts.org An ORD curve provides information about the stereochemistry of a molecule, particularly in the vicinity of a chromophore's absorption band. leidenuniv.nl

Theoretical Application to 4-Bromo-1-methanesulfonylpiperidine:

Similar to ECD, an ORD experiment on 4-Bromo-1-methanesulfonylpiperidine would be informative if the molecule is chiral. The ORD curve of a chiral compound typically shows a plain curve at wavelengths far from an absorption maximum. However, in the region of an absorption band, the curve becomes anomalous, exhibiting a peak and a trough. slideshare.net The shape of this anomalous curve, specifically whether the peak occurs at a longer or shorter wavelength than the trough, defines a positive or negative Cotton effect, respectively. libretexts.org

Hypothetical ORD Data for a Chiral Conformer of 4-Bromo-1-methanesulfonylpiperidine:

An ORD spectrum for a hypothetical chiral conformer of 4-Bromo-1-methanesulfonylpiperidine would show a plain curve at longer wavelengths, likely becoming anomalous in the UV region where the bromine and methanesulfonyl groups absorb.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Observation |

| 589 (Sodium D-line) | +15 | Plain curve region |

| 250 | +150 | Approaching anomalous dispersion |

| 220 | +800 | Peak of positive Cotton effect |

| 210 | 0 | Crossover point |

| 200 | -600 | Trough of positive Cotton effect |

This table is illustrative and represents a hypothetical ORD spectrum for one enantiomer of a chiral form of 4-Bromo-1-methanesulfonylpiperidine, corresponding to a positive Cotton effect.

The correlation of the sign of the Cotton effect with the absolute configuration of substituted piperidines can sometimes be achieved by applying empirical rules, such as the Octant Rule for ketones, although specific rules for sulfonyl- and bromo-substituted piperidines would need to be established through the study of known compounds. slideshare.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules. mpg.de Methods like Density Functional Theory (DFT) and ab initio calculations are central to these investigations.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. mpg.de This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org For 4-bromo-1-methanesulfonylpiperidine, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. nih.govsci-hub.box

The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Energetic properties such as the total energy, heats of formation, and strain energies can also be computed. These calculations help in understanding the intrinsic stability of the molecule. dtu.dk Furthermore, DFT is instrumental in calculating properties like the dipole moment, which influences the molecule's polarity and solubility, and the molecular electrostatic potential (MEP) map, which indicates regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of 4-Bromo-1-methanesulfonylpiperidine from DFT Calculations

| Property | Predicted Value | Significance |

| Total Energy | Value in Hartrees | Indicates the overall stability of the molecule. |

| Dipole Moment | Value in Debye | Quantifies the polarity of the molecule. |

| HOMO Energy | Value in eV | Relates to the electron-donating ability. |

| LUMO Energy | Value in eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value in eV | Indicates chemical reactivity and stability. |

Note: The values in this table are hypothetical and represent the type of data obtained from DFT calculations.

Ab initio, or "from first principles," calculations solve the Schrödinger equation without empirical parameters, offering a high level of theoretical accuracy. researchgate.net These methods are particularly useful for exploring reaction pathways and understanding reaction mechanisms. For 4-bromo-1-methanesulfonylpiperidine, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can be employed to model its reactivity. sci-hub.box

For instance, these calculations can be used to investigate nucleophilic substitution reactions at the bromine-bearing carbon. By mapping the potential energy surface, researchers can identify transition state structures and calculate activation energies, providing a quantitative understanding of the reaction kinetics. researchgate.net This approach can elucidate whether a reaction proceeds through a concerted (e.g., SN2) or a stepwise (e.g., SN1) mechanism. The exploration of reaction pathways is crucial for designing synthetic routes and predicting the formation of byproducts. ucc.ie

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of molecular orbitals, which are spread across the entire molecule. youtube.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. researchgate.netlibretexts.org

For 4-bromo-1-methanesulfonylpiperidine, the energy and spatial distribution of the HOMO and LUMO can be determined through quantum chemical calculations. The HOMO is likely to be localized on the bromine atom and the nitrogen atom, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be associated with the antibonding orbitals of the C-Br and S=O bonds, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. sci-hub.box

Conformational Analysis

The three-dimensional shape of a molecule, or its conformation, significantly influences its physical and chemical properties. For a cyclic molecule like 4-bromo-1-methanesulfonylpiperidine, conformational analysis is essential to understand its preferred shapes and the energetic barriers between them.

The piperidine (B6355638) ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.innih.gov However, other conformations such as the boat and twist-boat are also possible, though generally higher in energy. nih.gov The presence of substituents on the piperidine ring can influence the relative stability of these conformations.

For 4-bromo-1-methanesulfonylpiperidine, the chair conformation is expected to be the most stable. In this conformation, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as ring flipping, is a dynamic process with a specific energy barrier. amherst.edu

The conformational preference of the substituents on the piperidine ring is governed by a combination of steric and electronic effects. caltech.edu The bulky methanesulfonyl group on the nitrogen atom and the bromine atom at the C4 position will have a significant impact on the conformational equilibrium.

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance with other atoms on the ring, particularly the axial hydrogens at the C2 and C6 positions (1,3-diaxial interactions). amherst.edu Therefore, in the most stable chair conformation of 4-bromo-1-methanesulfonylpiperidine, both the methanesulfonyl group and the bromine atom are expected to favor the equatorial position.

However, electronic effects, such as the anomeric effect or dipole-dipole interactions, can sometimes favor the axial orientation for certain substituents. nih.govacs.org For the methanesulfonyl group, its strong electron-withdrawing nature could influence the geometry around the nitrogen atom. Similarly, the electronegativity of the bromine atom can lead to specific dipole interactions within the molecule. Detailed computational studies are necessary to quantify the energetic difference between the conformer with the bromine in the axial position and the one with it in the equatorial position. nih.gov

Table 2: Estimated Energy Differences for Conformers of 4-Bromo-1-methanesulfonylpiperidine

| Conformer | Bromine Position | Methanesulfonyl Position | Relative Energy (kcal/mol) |

| Chair 1 | Equatorial | Equatorial | 0 (most stable) |

| Chair 2 | Axial | Equatorial | > 0 |

| Boat | - | - | Higher than chair conformers |

Note: The values in this table are hypothetical and based on general principles of conformational analysis for substituted piperidines.

Reaction Mechanism Modeling

Computational chemistry offers powerful tools to investigate the intricate details of chemical reactions involving piperidine derivatives. By modeling reaction mechanisms, researchers can gain a deeper understanding of the formation of these structures and predict their reactivity and selectivity.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving piperidine derivatives, such as those leading to their synthesis, computational models can elucidate the structure and energy of these transient species. For instance, in the synthesis of substituted piperidines, transition state models can show the preferred configuration around an intermediate acyliminium ion and the orientation of the nucleophile. rsc.org

While specific transition state calculations for the synthesis of 4-Bromo-1-methanesulfonylpiperidine are not extensively documented in the literature, analogies can be drawn from studies on similar systems. For example, in the Roskamp reaction, a method that can be used to form C-C bonds in heterocyclic systems, transition state models are used to explain the observed stereochemistry. mdpi.com The model for the reaction of a diazoester with an aldehyde in the presence of a catalyst shows how the spatial arrangement of the reactants in the transition state dictates the stereochemical outcome. mdpi.com

Similarly, in the context of piperidine synthesis through oxidative carbon-hydrogen bond functionalizations, transition state models are employed to rationalize the high levels of stereocontrol observed. rsc.org These models help in understanding the preferred reaction pathways, which are often governed by subtle energetic differences between possible transition states.

Prediction of Reactivity and Selectivity

Computational models are instrumental in predicting the reactivity and selectivity of piperidine derivatives. Quantitative Structure-Activity Relationship (QSAR) studies, for example, have been successfully applied to piperidine derivatives to develop predictive models for their biological activity. nih.gov These models often use a variety of molecular descriptors, including structural, electronic, and topological parameters, to correlate the chemical structure with observed activity. nih.gov

The reactivity of piperidine derivatives can also be assessed using local reactivity indices derived from Density Functional Theory (DFT) calculations. nih.gov For instance, Fukui and Parr functions can be calculated to identify the most electrophilic sites in a molecule, thereby predicting its susceptibility to nucleophilic attack. nih.gov In a study on N-substituted-4-piperidone curcumin (B1669340) analogues, these indices revealed the influence of substituents on the aromatic rings on the reactivity of the α,β-unsaturated ketone moiety. nih.gov Such an approach could be applied to 4-Bromo-1-methanesulfonylpiperidine to predict its reactivity towards various nucleophiles.

Furthermore, the stereoselectivity of reactions involving piperidines can be predicted. For example, in the synthesis of piperidines via chemo-enzymatic dearomatization of pyridines, the stereochemical outcome is rationalized by modeling the substrate binding in the active site of the enzyme. nih.govacs.org This highlights the power of combining computational and experimental approaches to understand and predict chemical selectivity.